molecular formula C12H21N3O B7570744 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one

Katalognummer: B7570744
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: OHKHZLRNJBWINP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Wirkmechanismus

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can have a variety of effects on neuronal activity, depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from this compound administration can have a variety of biochemical and physiological effects. Some of these include:
1. Enhanced inhibition of neuronal activity: GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to enhanced inhibition of neuronal activity.
2. Modulation of synaptic plasticity: GABAergic neurotransmission plays a key role in regulating synaptic plasticity, the ability of synapses to change in strength and efficacy over time. This compound may modulate this process by enhancing GABAergic neurotransmission.
3. Regulation of stress and anxiety: GABAergic neurotransmission is involved in the regulation of stress and anxiety responses. This compound may modulate these responses by enhancing GABAergic neurotransmission.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has several advantages and limitations for use in laboratory experiments. Some of these include:
Advantages:
1. Selective inhibition of GABA transaminase: this compound is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes.
2. Potent and long-lasting effects: this compound has been shown to have potent and long-lasting effects on GABAergic neurotransmission, which makes it a useful tool for studying the effects of enhanced GABAergic neurotransmission on neuronal activity and behavior.
Limitations:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to administer in laboratory experiments.
2. Potential off-target effects: Although this compound is a selective inhibitor of GABA transaminase, it is possible that it may have off-target effects on other enzymes or receptors in the brain.

Zukünftige Richtungen

There are several potential future directions for research on 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one. Some of these include:
1. Further studies on its potential therapeutic applications: this compound has shown promise as a treatment for epilepsy, addiction, and anxiety in preclinical and clinical studies. Further research is needed to determine its safety and efficacy in these and other therapeutic applications.
2. Studies on its effects on synaptic plasticity: GABAergic neurotransmission plays a key role in regulating synaptic plasticity, and this compound may modulate this process. Further research is needed to determine the effects of this compound on synaptic plasticity in different brain regions and cell types.
3. Studies on its potential off-target effects: Although this compound is a selective inhibitor of GABA transaminase, it is possible that it may have off-target effects on other enzymes or receptors in the brain. Further research is needed to determine the specificity of this compound for GABA transaminase and its potential off-target effects.
In conclusion, this compound is a potent and selective inhibitor of GABA transaminase that has been studied extensively for its potential therapeutic applications in epilepsy, addiction, and anxiety. Further research is needed to determine its safety and efficacy in these and other therapeutic applications, as well as its effects on synaptic plasticity and potential off-target effects.

Synthesemethoden

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of a palladium-catalyzed coupling reaction to form the piperidine ring, followed by a reductive amination reaction to introduce the cyclopropylpyrrolidine moiety. The final step involves the introduction of the ketone group using an oxidation reaction.

Wissenschaftliche Forschungsanwendungen

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. Some of the areas of research include:
1. Epilepsy: this compound has shown promise as a treatment for epilepsy, particularly in drug-resistant cases. Studies have shown that this compound can reduce seizure frequency and improve seizure control in animal models of epilepsy.
2. Addiction: GABAergic neurotransmission plays a key role in the reward pathway of the brain, and drugs that enhance GABAergic transmission have been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been studied for its potential as a treatment for addiction to drugs such as cocaine and methamphetamine.
3. Anxiety: GABAergic neurotransmission is also involved in the regulation of anxiety and stress responses. This compound has been studied for its potential as an anxiolytic agent, with promising results in animal models of anxiety.

Eigenschaften

IUPAC Name

5-[(1-cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c16-12-4-1-9(7-13-12)14-10-5-6-15(8-10)11-2-3-11/h9-11,14H,1-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKHZLRNJBWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)NC3CCC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.